N-(3-methylphenyl)hexanamide

Analytical Chemistry GC-MS Method Development

N-(3-Methylphenyl)hexanamide (CAS 461028-52-4) is a synthetic fatty acid amide belonging to the N-phenylhexanamide class. It comprises a hexanoyl acyl chain linked via an amide bond to a 3-methyl-substituted phenyl ring, yielding a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
Cat. No. B312076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)hexanamide
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC=CC(=C1)C
InChIInChI=1S/C13H19NO/c1-3-4-5-9-13(15)14-12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H,14,15)
InChIKeyORZBFCDGVYYOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylphenyl)hexanamide: Core Identity and Procurement-Relevant Baseline


N-(3-Methylphenyl)hexanamide (CAS 461028-52-4) is a synthetic fatty acid amide belonging to the N-phenylhexanamide class. It comprises a hexanoyl acyl chain linked via an amide bond to a 3-methyl-substituted phenyl ring, yielding a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol [1]. This compound is catalogued in authoritative spectral databases with a verified EI-MS retention index of 1838 [2] and is supplied by specialty chemical vendors primarily for research purposes, with typical purity specifications of ≥95% . Its physicochemical profile, characterized by intermediate lipophilicity (predicted LogP ~3.0–4.0), distinguishes it from both less hydrophobic unsubstituted anilides and more polar functionalized derivatives.

Why N-(3-Methylphenyl)hexanamide Cannot Be Interchanged with Other N-Phenylhexanamides


Generic substitution within the N-phenylhexanamide class is scientifically unsound due to the profound impact of aryl ring substitution pattern on both chromatographic behavior and biological target engagement. Retention index (RI) data directly demonstrate that the 3-methyl positional isomer (RI = 1838) elutes significantly later than the unsubstituted N-phenylhexanamide (RI = 1723) under identical GC-MS conditions [1][2]. This 115-unit RI difference confirms that the 3-methylphenyl variant exhibits enhanced stationary phase retention, a critical parameter for analytical method development and purity assessment. Furthermore, structure-activity relationship (SAR) studies on fatty acid amide hydrolase (FAAH) inhibitors reveal that aryl substitution can alter inhibitory potency by orders of magnitude, underscoring that even closely related analogs cannot be assumed to possess equivalent bioactivity profiles [3]. Consequently, researchers requiring specific physicochemical or biological properties must procure the exact 3-methylphenyl congener.

Quantitative Differentiation Evidence for N-(3-Methylphenyl)hexanamide Procurement


Gas Chromatographic Retention Index: 115-Unit Offset from Unsubstituted Analog

N-(3-Methylphenyl)hexanamide exhibits a measured EI-MS retention index (RI) of 1838, which is 115 units higher than that of the unsubstituted N-phenylhexanamide (RI = 1723) on a non-polar GC column [1][2]. This quantitative RI offset reflects the increased van der Waals interactions and boiling point elevation conferred by the 3-methyl substituent, providing a definitive analytical handle for distinguishing the target compound from its core analog.

Analytical Chemistry GC-MS Method Development Chromatographic Purity

FAAH Inhibition: IC50 >100 µM Confirms Utility as Negative Control

N-(3-Methylphenyl)hexanamide demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) with an IC50 exceeding 100,000 nM (>100 µM) in rat brain homogenate assays [1]. This potency is orders of magnitude lower than established FAAH inhibitors such as URB597 (IC50 ~5 nM) or JNJ-1661010 (IC50 = 12 nM) [2][3], establishing the compound as a suitable negative control or inactive baseline analog in FAAH-targeted screening campaigns.

Enzymology FAAH Endocannabinoid Negative Control Screening

Lipophilicity and Molecular Descriptors Distinguish from 2- and 4-Methyl Isomers

The 3-methyl substitution on the phenyl ring of N-(3-methylphenyl)hexanamide yields a distinct physicochemical signature. Predicted LogP values for the 3-methyl isomer (~3.2–3.8) differ from the 2-methyl (~3.1–3.6) and 4-methyl (~3.3–3.9) congeners due to altered steric and electronic effects on the amide moiety [1]. Additionally, the topological polar surface area (TPSA) of approximately 29.1 Ų is consistent across methyl positional isomers but differs from more polar derivatives such as N-hydroxy-N-(3-methylphenyl)hexanamide (TPSA ~49.3 Ų) [2]. These computed descriptors translate to measurable differences in chromatographic retention and potential membrane permeability.

Physicochemical Profiling ADME Prediction QSAR Drug Design

Procurement-Relevant Application Scenarios for N-(3-Methylphenyl)hexanamide


Analytical Reference Standard for GC-MS Method Development

N-(3-Methylphenyl)hexanamide serves as a well-characterized reference compound with a defined retention index (RI = 1838) and validated EI-MS spectrum [1]. Analytical chemists can utilize this compound to calibrate retention time windows, assess column performance, or develop selective methods for N-phenylhexanamide derivatives in complex matrices such as biological fluids or environmental samples.

Negative Control in FAAH Enzymatic Assays

With an FAAH IC50 exceeding 100,000 nM [2], N-(3-methylphenyl)hexanamide provides an excellent negative control or vehicle-matched baseline for screening assays targeting fatty acid amide hydrolase. Its use ensures that observed inhibitory activity in test compounds is not attributable to nonspecific matrix effects or assay interference.

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

As a representative 3-methyl-substituted N-phenylhexanamide, this compound is employed to dissect the contribution of aryl ring substitution to lipophilicity, metabolic stability, and target binding. Its distinct LogP and TPSA profile relative to 2- and 4-methyl isomers [3] supports QSAR model building and the optimization of lead compounds in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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